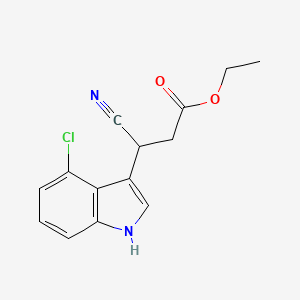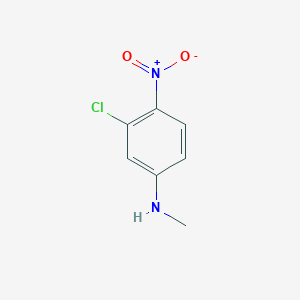
3-Chloro-N-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a nitro group at the 4-position, and a methyl group on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, dyes, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group at the 4-position. This is followed by methylation of the amino group using formaldehyde and a reducing agent such as sodium borohydride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale operations. The nitration step is carried out using concentrated nitric acid and sulfuric acid, while the methylation step employs formaldehyde in the presence of a catalyst to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 3-Chloro-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-methyl-4-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine and methyl groups influence its binding affinity and specificity .
Comparación Con Compuestos Similares
3-Chloro-4-nitroaniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-4-nitroaniline: Lacks the chlorine atom at the 3-position.
4-Chloro-3-nitroaniline: Similar structure but different substitution pattern.
Uniqueness: 3-Chloro-N-methyl-4-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups makes it a versatile intermediate in various chemical reactions .
Propiedades
Número CAS |
60498-58-0 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
3-chloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3 |
Clave InChI |
AUTBIFQEVFTCCR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


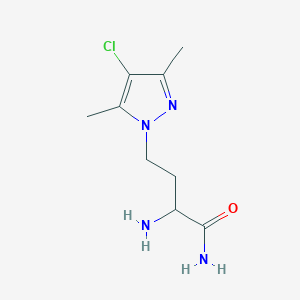

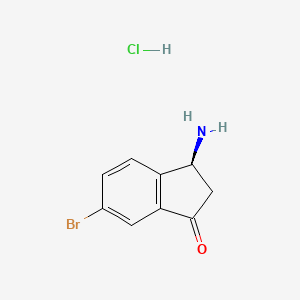


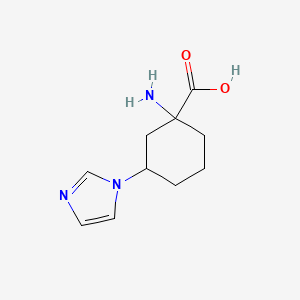
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
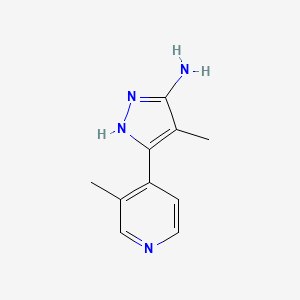
![5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine](/img/structure/B13478767.png)


